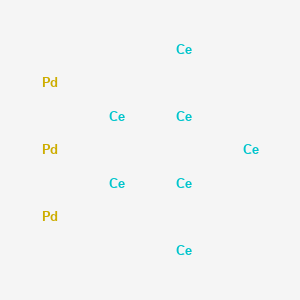
Cerium--palladium (7/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium–palladium (7/3) is an intermetallic compound composed of cerium and palladium in a 7:3 atomic ratio. Cerium is a rare-earth metal known for its high reactivity and ability to exist in multiple oxidation states, while palladium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Cerium–palladium (7/3) can be synthesized through several methods, including:
Metal Complex Decomposition: This method involves the thermal decomposition of cerium(III) complexes, such as cerium(III) nitrate or cerium(III) chloride, to form cerium oxide.
Wet Co-impregnation: Palladium and cerium nitrates are co-impregnated onto a solid support, such as activated carbon granules, followed by calcination to form the desired compound.
Industrial Production Methods: Industrial production of cerium–palladium (7/3) typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high purity and yield. The use of microwave-assisted techniques and optimized calcination processes are common to enhance the efficiency of production .
化学反応の分析
Types of Reactions: Cerium–palladium (7/3) undergoes various chemical reactions, including:
Oxidation: Cerium in the compound can be oxidized to cerium(IV) oxide, while palladium can form palladium(II) oxide.
Reduction: Palladium can be reduced to its metallic state, while cerium can be reduced to cerium(III) oxide.
Substitution: The compound can participate in substitution reactions where cerium or palladium atoms are replaced by other metal atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen gas, carbon monoxide.
Reaction Conditions: High temperatures (typically above 700°C), reduced or oxidizing atmospheres depending on the desired reaction
Major Products:
Oxidation Products: Cerium(IV) oxide, palladium(II) oxide.
Reduction Products: Metallic palladium, cerium(III) oxide.
科学的研究の応用
Cerium–palladium (7/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as methane steam reforming and selective hydrogenation reactions
Biomedical Research: Cerium–palladium nanoparticles are explored for their potential in antibacterial applications due to their unique redox properties.
Environmental Applications: The compound is used in catalytic converters to reduce harmful emissions from vehicles.
Energy Storage: Cerium–palladium is investigated for its potential in energy storage systems, such as fuel cells and batteries.
作用機序
The mechanism by which cerium–palladium (7/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The presence of cerium enhances the redox properties of the compound, allowing for efficient electron transfer and stabilization of reaction intermediates. Palladium, on the other hand, provides high catalytic activity and selectivity for specific reactions .
類似化合物との比較
Cerium–palladium (7/3) can be compared with other similar compounds, such as:
Cerium–platinum (7/3): Similar in structure but with platinum instead of palladium, offering different catalytic properties.
Cerium–nickel (7/3): Another intermetallic compound with nickel, used in different catalytic and industrial applications.
Cerium–rhodium (7/3): Known for its high catalytic activity in hydrogenation reactions.
Uniqueness: Cerium–palladium (7/3) is unique due to its combination of cerium’s redox properties and palladium’s catalytic activity, making it highly effective in various applications, particularly in catalysis and environmental protection .
特性
CAS番号 |
39416-86-9 |
|---|---|
分子式 |
Ce7Pd3 |
分子量 |
1300.1 g/mol |
IUPAC名 |
cerium;palladium |
InChI |
InChI=1S/7Ce.3Pd |
InChIキー |
DCYHFZYDBQMYNV-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce].[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















